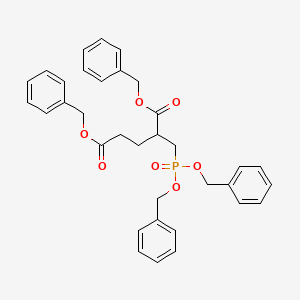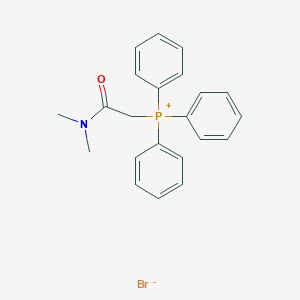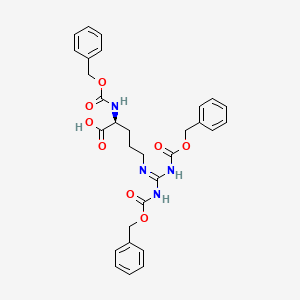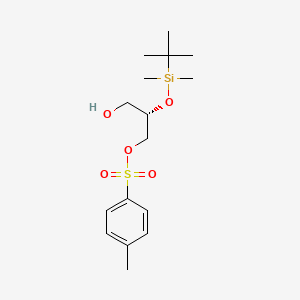
Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate
描述
Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate is a complex organic compound that features a phosphoryl group bonded to a pentanedioate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate typically involves the reaction of a phosphorylating agent with a pentanedioate derivative. One common method includes the use of bis(benzyloxy)phosphoryl chloride as the phosphorylating agent, which reacts with a dibenzyl pentanedioate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphoryl hydrides.
科学研究应用
Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphoryl compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate involves its interaction with molecular targets through phosphorylation. The phosphoryl group can transfer to specific substrates, altering their activity and function. This process is mediated by enzymes such as kinases and phosphatases, which regulate the phosphorylation state of the compound.
相似化合物的比较
Similar Compounds
- Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]butanedioate
- Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]hexanedioate
- Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]octanedioate
Uniqueness
Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate is unique due to its specific pentanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over phosphorylation is required.
属性
IUPAC Name |
dibenzyl 2-[bis(phenylmethoxy)phosphorylmethyl]pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35O7P/c35-33(38-23-28-13-5-1-6-14-28)22-21-32(34(36)39-24-29-15-7-2-8-16-29)27-42(37,40-25-30-17-9-3-10-18-30)41-26-31-19-11-4-12-20-31/h1-20,32H,21-27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBWQCWUOTAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(CP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate](/img/structure/B8264465.png)


![2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL](/img/structure/B8264482.png)










